molecular formula C4Br2F8 B14450495 1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane CAS No. 73533-18-3

1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane

Cat. No.: B14450495
CAS No.: 73533-18-3
M. Wt: 359.84 g/mol
InChI Key: QMPKNJVDYXUQSH-UHFFFAOYSA-N
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Description

1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C4Br2F8 It is characterized by the presence of bromine and fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane can be synthesized through the bromination of 1,2,2,3,3,4,4,4-octafluorobutane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine and fluorine compounds. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.

    Reduction Reactions: The compound can be reduced to form 1,2,2,3,3,4,4,4-octafluorobutane by removing the bromine atoms.

    Oxidation Reactions: Under certain conditions, the compound can undergo oxidation to form different fluorinated and brominated products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,2,2,3,3,4,4,4-octafluorobutanol, while reduction can produce 1,2,2,3,3,4,4,4-octafluorobutane.

Scientific Research Applications

1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: Another halogenated compound with two bromine atoms, but without fluorine atoms.

    1,1,1,2,2,3,3,4-Octafluorobutane: A similar compound with fluorine atoms but without bromine atoms.

    1,4-Dibromobutane: Contains two bromine atoms but lacks fluorine atoms.

Uniqueness

1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is unique due to the combination of both bromine and fluorine atoms on the butane backbone. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry .

Properties

73533-18-3

Molecular Formula

C4Br2F8

Molecular Weight

359.84 g/mol

IUPAC Name

1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane

InChI

InChI=1S/C4Br2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14

InChI Key

QMPKNJVDYXUQSH-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(Br)Br)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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